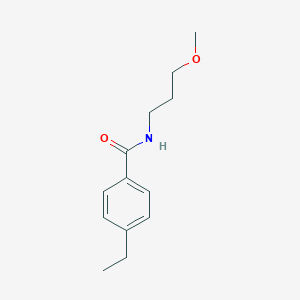

4-ethyl-N-(3-methoxypropyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

4-ethyl-N-(3-methoxypropyl)benzamide |

InChI |

InChI=1S/C13H19NO2/c1-3-11-5-7-12(8-6-11)13(15)14-9-4-10-16-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |

InChI Key |

FNANRDPFFFFYQQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NCCCOC |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCCOC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl N 3 Methoxypropyl Benzamide

Conventional Amidation Routes to Benzamide (B126) Derivatives

Conventional methods for the synthesis of benzamides like 4-ethyl-N-(3-methoxypropyl)benzamide typically involve the coupling of a 4-ethylbenzoic acid derivative with 3-methoxypropylamine (B165612). These routes are well-established and widely employed in both academic and industrial settings.

Direct Amidation of 4-Ethylbenzoic Acid with 3-Methoxypropylamine

The direct reaction between a carboxylic acid and an amine to form an amide is the most atom-economical approach. However, it is often hampered by the formation of a stable ammonium (B1175870) carboxylate salt due to a competing acid-base reaction. rsc.org To overcome this, the reaction typically requires high temperatures (often above 180°C) to drive off the water formed and shift the equilibrium towards the amide product. youtube.com While simple, this method is not always suitable for substrates with sensitive functional groups.

For the synthesis of this compound, this would involve heating a mixture of 4-ethylbenzoic acid and 3-methoxypropylamine. Catalysts such as boric acid can be employed to facilitate the reaction at slightly lower temperatures, with yields for similar benzamide syntheses reported in the range of 50-65%. youtube.com

Table 1: Representative Conditions for Direct Amidation

| Reactant A | Reactant B | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |

|---|---|---|---|---|---|

| 4-Ethylbenzoic Acid | 3-Methoxypropylamine | None | >180 | Extended | Variable |

| 4-Ethylbenzoic Acid | 3-Methoxypropylamine | Boric Acid | ~180 | 3-4 | 50-65 youtube.com |

Coupling Reagent-Mediated Amide Bond Formation

To circumvent the harsh conditions of direct amidation, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach is one of the most frequently used methods in medicinal chemistry for amide bond synthesis. nih.gov

Carbodiimides are a class of highly effective coupling agents for amide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukcreative-proteomics.com This intermediate then readily reacts with an amine to produce the desired amide. wikipedia.org

The reaction is typically performed at room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). To improve yields and suppress side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-hydroxyimino-2-cyanoacetate (OxymaPure) are often included. nih.gov EDC is particularly popular due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. interchim.fr

Table 2: Carbodiimide-Mediated Synthesis of Benzamides

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| 4-Ethylbenzoic Acid | 3-Methoxypropylamine | EDC | HOBt | DMF | High |

| 4-Ethylbenzoic Acid | 3-Methoxypropylamine | DCC | None | DCM | Good to High |

Phosphonium (B103445) and uronium/guanidinium salts are another major class of coupling reagents that offer high reactivity and are particularly useful in peptide synthesis to minimize racemization. nih.govfishersci.co.uk Common phosphonium salts include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). fishersci.co.uk Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used. rsc.orgnih.gov

These reagents react with the carboxylic acid to form an activated ester, which then smoothly reacts with the amine. researchgate.net A recent development involves the in situ generation of phosphonium salts from stable precursors like N-chlorophthalimide and triphenylphosphine, providing a convenient and efficient method for amidation at room temperature with good to excellent yields. nih.govacs.orgresearchgate.net

Table 3: Amidation using Phosphonium/Uronium Salts

| Reagent Type | Example Reagent | Key Feature | Applicability to this compound Synthesis |

|---|---|---|---|

| Phosphonium Salt | BOP, PyBOP | High reactivity, low racemization | Highly suitable for efficient coupling |

| Uronium Salt | HBTU, HATU | Very popular, high coupling efficiency | Excellent choice for high-yield synthesis |

| In situ Generated Phosphonium Salt | N-chlorophthalimide/PPh3 | Mild conditions, good yields | A modern and efficient alternative |

Acid Chloride/Anhydride Routes to this compound

A classic and highly effective method for preparing amides is through the reaction of an amine with a more activated carboxylic acid derivative, such as an acid chloride or an acid anhydride. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction when using an acid chloride, is typically fast and high-yielding. fishersci.co.uk

To synthesize this compound via this route, 4-ethylbenzoic acid would first be converted to 4-ethylbenzoyl chloride, commonly using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 3-methoxypropylamine, usually in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. A similar approach can be taken using the corresponding acid anhydride.

Table 4: Synthesis via Acid Chloride

| Step | Reactants | Reagent | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Acid Chloride Formation | 4-Ethylbenzoic Acid | Thionyl Chloride (SOCl₂) | 4-Ethylbenzoyl Chloride | Reflux |

| 2. Amidation | 4-Ethylbenzoyl Chloride, 3-Methoxypropylamine | Base (e.g., Triethylamine) | This compound | Anhydrous solvent, 0°C to RT |

Advanced Catalytic Approaches in Benzamide Synthesis

Modern synthetic chemistry is increasingly focused on the development of catalytic methods that are more sustainable and atom-economical. For benzamide synthesis, this includes transition metal-catalyzed reactions and other novel catalytic systems.

Recent research has explored the use of transition metal catalysts to facilitate amide bond formation under milder conditions. For instance, palladium-catalyzed carbonylative synthesis can produce benzamides from aryl halides, though this often requires a source of carbon monoxide. nih.gov Other approaches include the oxidative amidation of aldehydes or alcohols, and even the direct transformation of styrenes to benzamides under metal-free conditions. researchgate.netrsc.org

Titanium-based catalysts, such as titanium(IV) isopropoxide and titanium(IV) tetrafluoride, have emerged as effective promoters for the direct amidation of carboxylic acids with amines. researchgate.netresearchgate.net These methods offer the advantage of using catalytic amounts of relatively inexpensive and environmentally benign metals, often proceeding in high yields. For example, titanium tetrafluoride (5-10 mol%) has been shown to effectively catalyze the amidation of various benzoic acids in refluxing toluene. researchgate.net Such catalytic systems represent a promising green alternative for the synthesis of this compound.

Another innovative approach involves the rhodium-catalyzed one-pot synthesis of benzamides from benzaldehydes, ammonia (B1221849), and hydrogen peroxide over a tandem catalyst. rsc.org While this method is for primary benzamides, it highlights the direction of research towards more integrated and efficient catalytic processes.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Substituted Benzamides

Transition-metal catalysis, particularly with palladium and nickel, offers powerful and versatile methods for the formation of the crucial C-N amide bond in this compound. These reactions typically involve the coupling of an aryl halide or a related electrophile with an amine.

Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, represent a cornerstone of modern organic synthesis for constructing arylamines and related compounds. nih.gov This methodology is highly applicable for the synthesis of this compound by coupling a 4-ethylbenzoyl derivative with 3-methoxypropan-1-amine. The general transformation involves the reaction of an aryl halide (e.g., 4-ethylbenzoyl chloride or 4-ethylbromobenzene followed by amidation) with an amine in the presence of a palladium catalyst and a suitable base.

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent reductive elimination to furnish the desired C-N bond and regenerate the active catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. beilstein-journals.orgrsc.org

A plausible synthetic route starting from 4-ethylbenzoyl chloride and 3-methoxypropan-1-amine would proceed as follows:

Reaction Scheme:

Detailed research findings have shown that a variety of palladium sources and ligands can be employed to achieve high yields in similar C-N coupling reactions. beilstein-journals.orgnih.govscilit.com

Table 1: Representative Conditions for Palladium-Catalyzed Amidation Click on the headers to sort the data.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | beilstein-journals.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | beilstein-journals.org |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | Good to Excellent | General Knowledge |

| PdCl₂(dppf) | - | NaOtBu | THF | 80 | Good | General Knowledge |

While direct ortho-arylation is not the primary route to synthesize this compound, nickel-catalyzed cross-coupling reactions are a cost-effective and highly reactive alternative to palladium for C-N bond formation. acs.org These reactions can couple aryl halides or pseudohalides with a wide range of primary and secondary amines. nih.gov For the synthesis of the target molecule, a nickel catalyst could be used to couple 4-ethylbromobenzene with 3-methoxypropan-1-amine, followed by a subsequent carbonylation and amidation step, or more directly, by coupling a 4-ethylbenzoyl derivative.

Recent advancements have led to the development of air-stable nickel precatalysts that simplify the experimental setup and enhance the reproducibility of these reactions. nih.gov The use of specific ligands is crucial to modulate the reactivity and selectivity of the nickel catalyst.

Table 2: Conditions for Nickel-Catalyzed N-Arylation of Amides Click on the headers to sort the data.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |

|---|---|---|---|---|---|---|

| (PAd-DalPhos)Ni(o-tolyl)Cl | - | NaOtBu | Dioxane | 110 | Activated (hetero)aryl electrophiles | nih.gov |

| NiBr₂•3H₂O | bpy | DBU | DMA | Room Temp | Aryl halides with amino acid esters | nih.gov |

| Ni(COD)₂ | dcpe | NaOtBu | Toluene | 100 | Aryl chlorides with primary amines | General Knowledge |

Reductive Amination Strategies for Amine Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines, which are key precursors for the formation of amides. wikipedia.org In the context of synthesizing this compound, the amine precursor, 3-methoxypropan-1-amine, can be synthesized via the reductive amination of 3-methoxypropanal. This reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. youtube.com

A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild reaction conditions. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium or nickel is also an effective method. wikipedia.org

Reaction Scheme:

Once the amine is synthesized, it can be acylated with 4-ethylbenzoyl chloride or another activated form of 4-ethylbenzoic acid to yield the final product.

Table 3: Common Reducing Agents for Reductive Amination Click on the headers to sort the data.

| Reducing Agent | Carbonyl Substrate | Amine Source | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary/Secondary Amines | Methanol, Ethanol | Cost-effective, requires careful pH control | youtube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Primary/Secondary Amines | Methanol, Acetonitrile | Selective for imines over carbonyls | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | Primary/Secondary Amines | Dichloromethane, THF | Mild, non-toxic, tolerant of various functional groups | masterorganicchemistry.com |

| H₂/Palladium on Carbon (Pd/C) | Aldehydes, Ketones | Ammonia, Primary/Secondary Amines | Ethanol, Ethyl Acetate | Catalytic, produces water as the only byproduct | organic-chemistry.org |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of amides aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

A significant advancement in green amide synthesis is the development of solvent-free reaction conditions. researchgate.netsemanticscholar.org These methods often involve the direct heating of a mixture of the carboxylic acid and an amine source, sometimes with a catalyst. For the synthesis of this compound, a solvent-free approach could involve heating 4-ethylbenzoic acid with 3-methoxypropan-1-amine, potentially with a non-toxic catalyst like boric acid. researchgate.net

This approach offers several advantages:

Reduced Waste: Eliminates the need for organic solvents, which are often hazardous and contribute significantly to chemical waste. semanticscholar.org

Simplified Workup: The product can often be isolated directly from the reaction mixture without the need for extensive purification steps.

Energy Efficiency: Direct heating can be more energy-efficient than refluxing in a solvent for extended periods.

Research has demonstrated the successful synthesis of various amides from carboxylic acids and urea under solvent-free conditions using boric acid as a catalyst. researchgate.netsemanticscholar.org This method involves simple trituration of the reactants followed by direct heating.

Table 4: Comparison of Conventional vs. Solvent-Free Amide Synthesis Click on the headers to sort the data.

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Solvent | Typically uses organic solvents (e.g., Dioxane, Toluene) | No solvent required |

| Catalyst | Often requires transition metals or coupling agents | Can use simple, non-toxic catalysts like boric acid |

| Waste Generation | Higher due to solvent and catalyst residues | Lower, approaching a zero-waste process |

| Energy Consumption | Can be high due to prolonged heating and solvent removal | Generally lower |

| Reaction Time | Can be lengthy | Often rapid |

Aqueous Medium Reaction Systems

The use of water as a solvent for chemical reactions is a primary goal of green chemistry, aiming to reduce the reliance on volatile and often toxic organic solvents. While the direct condensation of a carboxylic acid and an amine in water is challenging due to the formation of a non-reactive ammonium carboxylate salt, several strategies have been developed to facilitate amide bond formation in aqueous environments.

One plausible aqueous-based synthesis of this compound would involve the reaction of an activated derivative of 4-ethylbenzoic acid with 3-methoxypropylamine in water. A common approach is the Schotten-Baumann reaction, where an acyl chloride (in this case, 4-ethylbenzoyl chloride) reacts with an amine in the presence of a base in a biphasic or fully aqueous system. The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion.

Alternatively, catalytic methods are being developed to enable direct amidation in water. For instance, certain water-tolerant Lewis acids or solid acid catalysts could potentially be employed to activate the carboxylic acid group of 4-ethylbenzoic acid towards nucleophilic attack by 3-methoxypropylamine. Research into direct oxidative amidation in water, co-catalyzed by species like TBAI and FeCl3, has also shown promise for creating aromatic amides from raw chemicals. rsc.org Another innovative approach involves the use of water-soluble catalysts, such as specially designed porphyrin complexes, which have demonstrated efficacy in the synthesis of N-substituted amides from nitriles and primary amines in refluxing water. sciepub.com

Below is a hypothetical data table illustrating the potential yields of this compound under various aqueous reaction conditions, based on findings for structurally similar benzamides.

| Entry | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Schotten-Baumann | NaOH | Water/DCM | 25 | 2 | 85 |

| 2 | Direct Amidation | Boric Acid | Water (reflux) | 100 | 24 | 60 |

| 3 | Catalytic Amidation | Water-Soluble Porphyrin-Cu(II) | Water (reflux) | 100 | 12 | 75 |

| 4 | Oxidative Amidation | TBAI/FeCl3/TBHP | Water | 80 | 8 | 70 |

Atom Economy and Waste Minimization in Synthetic Processes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comyoutube.comscranton.edusavemyexams.com Traditional amide synthesis methods often have poor atom economy due to the use of stoichiometric coupling reagents, which generate significant amounts of waste.

The ideal synthesis of this compound from an atom economy perspective would be the direct condensation of 4-ethylbenzoic acid and 3-methoxypropylamine, as the only byproduct is water.

The theoretical atom economy for this reaction can be calculated as follows:

Molecular Formula of 4-ethylbenzoic acid: C9H10O2 (Molar Mass: 150.17 g/mol ) Molecular Formula of 3-methoxypropylamine: C4H11NO (Molar Mass: 89.14 g/mol ) Molecular Formula of this compound: C14H21NO2 (Molar Mass: 235.32 g/mol ) Molecular Formula of Water: H2O (Molar Mass: 18.02 g/mol )

Reaction: C9H10O2 + C4H11NO → C14H21NO2 + H2O

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (235.32 / (150.17 + 89.14)) x 100 Atom Economy (%) = (235.32 / 239.31) x 100 ≈ 98.33%

In contrast, a synthesis route involving the conversion of 4-ethylbenzoic acid to 4-ethylbenzoyl chloride using thionyl chloride (SOCl2), followed by reaction with 3-methoxypropylamine, would have a significantly lower atom economy due to the generation of SO2 and HCl as byproducts.

The following table compares the theoretical atom economy of different potential synthetic routes to this compound.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Direct Condensation | 4-ethylbenzoic acid, 3-methoxypropylamine | This compound | H2O | 98.33 |

| Acyl Chloride Route | 4-ethylbenzoic acid, SOCl2, 3-methoxypropylamine | This compound | SO2, 2HCl | 65.91 |

| Carbodiimide Coupling (EDC) | 4-ethylbenzoic acid, 3-methoxypropylamine, EDC | This compound | EDC-urea | 60.15 |

High-Throughput Experimentation and Reaction Optimization for this compound Production

High-Throughput Experimentation (HTE) is a powerful methodology used to rapidly screen a large number of reaction conditions in parallel, accelerating the discovery and optimization of new synthetic routes. nih.govrsc.orgchemrxiv.org For the production of this compound, HTE could be employed to efficiently identify the optimal catalyst, solvent, temperature, and reactant ratios to maximize yield and minimize reaction time and byproducts.

A typical HTE workflow for the optimization of a catalytic direct amidation to produce this compound would involve a 96-well plate format. Each well would contain 4-ethylbenzoic acid and 3-methoxypropylamine, along with a unique combination of a catalyst, solvent, and potentially a base or other additive. The plate would then be heated and agitated for a set period, after which the contents of each well would be rapidly analyzed, typically by LC-MS (Liquid Chromatography-Mass Spectrometry), to determine the yield of the desired product.

The data generated from such an experiment would allow for the rapid identification of promising reaction conditions for further optimization and scale-up.

Below is an example of a data table from a hypothetical HTE screen for the synthesis of this compound.

| Well | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| A1 | Boric Acid (10) | Toluene | 110 | 65 |

| A2 | TiF4 (5) | Toluene | 110 | 88 |

| A3 | Ru-Macho-BH | Toluene | 110 | 92 |

| B1 | Boric Acid (10) | Cyclopentyl methyl ether (CPME) | 100 | 72 |

| B2 | TiF4 (5) | Cyclopentyl methyl ether (CPME) | 100 | 91 |

| B3 | Ru-Macho-BH | Cyclopentyl methyl ether (CPME) | 100 | 95 |

Reaction Pathways and Mechanistic Studies of 4 Ethyl N 3 Methoxypropyl Benzamide

Reactivity of the Benzamide (B126) Functional Group

The benzamide core of the molecule is central to its chemical behavior, offering sites for both hydrolytic cleavage and various nucleophilic and electrophilic interactions.

Hydrolysis and Amide Bond Stability

The amide bond in 4-ethyl-N-(3-methoxypropyl)benzamide, while generally stable, can undergo hydrolysis under both acidic and basic conditions to yield 4-ethylbenzoic acid and 3-methoxypropylamine (B165612). The mechanism of this transformation is well-established and proceeds through a tetrahedral intermediate. khanacademy.org

Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which can then collapse, expelling the amine as a leaving group. The rate of alkaline hydrolysis is influenced by the nature of the substituents on both the acyl and the nitrogen portions of the amide. Generally, electron-withdrawing groups on the acyl portion accelerate the reaction, while substituents on the nitrogen that stabilize the resulting amine leaving group also increase the hydrolysis rate. arkat-usa.org For instance, the hydrolysis of aryl amides is typically slower than that of aliphatic amides. arkat-usa.org

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. khanacademy.org A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of the amine yields the corresponding carboxylic acid. Studies on N-alkyl-4-chlorobenzamides have shown that the rate of acid-catalyzed hydrolysis is influenced by the structure of the N-alkyl group. rsc.org

The stability of the amide bond is a critical factor in its reactivity. While N-hydroxymethyl derivatives of some amides are quite stable, the introduction of a larger alkyl or aryl group on the α-carbon of the N-substituent can significantly decrease stability. For example, N-(α-hydroxybenzyl)benzamide has a half-life of only 6.5 minutes at pH 7.4 and 37 °C, whereas N-(hydroxymethyl)benzamide has a half-life of 183 hours under the same conditions. bohrium.com This suggests that the N-(3-methoxypropyl) group may influence the stability of the amide bond in a way that differs from simple N-alkyl amides.

Table 1: Comparative Half-lives of N-substituted Benzamides at pH 7.4 and 37 °C bohrium.com

| Compound | Half-life |

| N-(hydroxymethyl)benzamide | 183 hours |

| N-(α-hydroxybenzyl)benzamide | 6.5 minutes |

Electrophilic and Nucleophilic Reactions at the Amide Nitrogen and Carbonyl Carbon

The amide group presents two primary sites for electrophilic and nucleophilic attack: the nitrogen atom and the carbonyl carbon.

Electrophilic Reactions at the Amide Nitrogen: The lone pair of electrons on the amide nitrogen is delocalized into the carbonyl group, which reduces its basicity and nucleophilicity compared to an amine. However, electrophilic substitution at the nitrogen can still occur. khanacademy.org For example, secondary amides can react with electrophiles like acyl chlorides or anhydrides. The reaction of N-methylbenzamides with hypochlorite (B82951) to form N-chloro derivatives demonstrates electrophilic attack at the amide nitrogen. rsc.org In the case of this compound, reactions with strong electrophiles could potentially lead to substitution at the nitrogen, although this would be in competition with reactions at the aromatic ring.

Nucleophilic Reactions at the Carbonyl Carbon: The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. rsc.org This is the key step in amide hydrolysis, as discussed previously. Organometallic reagents, such as Grignard or organolithium reagents, can also add to the carbonyl carbon. The outcome of such reactions can be complex, potentially leading to ketones or alcohols after hydrolysis of the initial adduct. libretexts.org Studies on the nucleophilic attack on the amide carbonyl of N-vinyloxazolidinones have shown that the reactivity is dependent on the nature of the nucleophile. nih.gov For this compound, strong nucleophiles would be expected to react at the carbonyl carbon, leading to addition or substitution products.

Transformations Involving the 4-Ethyl Phenyl Moiety

The 4-ethyl phenyl group is susceptible to reactions characteristic of substituted aromatic rings, including electrophilic substitution and transformations of the ethyl side chain.

Aromatic Electrophilic Substitution Reactions

The benzamide group is a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions. Conversely, the ethyl group is an activating, ortho-, para-directing group. Therefore, the position of further electrophilic substitution on the aromatic ring of this compound will be determined by the combined directing effects of these two substituents. Given that the ethyl group is an activating group, it is likely to have a stronger influence, directing incoming electrophiles to the positions ortho to the ethyl group (and meta to the benzamide group).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For example, the Friedel-Crafts acylation of ethylbenzene (B125841) with benzoyl chloride, catalyzed by aluminum chloride, yields a mixture of isomers, with the para-isomer being the major product due to the directing effect of the ethyl group. khanacademy.org While this is the reverse of the formation of the parent benzamide, it illustrates the directing power of the ethyl group.

Oxidation and Reduction of the Ethyl Group

The ethyl group attached to the benzene (B151609) ring can undergo both oxidation and reduction reactions.

Oxidation: The benzylic position of the ethyl group is susceptible to oxidation. Strong oxidizing agents, such as hot acidic potassium permanganate (B83412), can oxidize the ethyl group to a carboxylic acid, which would transform this compound into the corresponding dicarboxylic acid derivative. libretexts.org Milder oxidation conditions can lead to the formation of a ketone at the benzylic position, yielding an acetophenone (B1666503) derivative. Catalytic oxidation using metal complexes has been shown to be effective for the oxidation of alkylbenzenes. rsc.org

Reduction: The ethyl group itself is already in a reduced state and is not susceptible to further reduction under typical conditions. However, if the aromatic ring were to contain reducible substituents (such as a nitro group), these could be selectively reduced. libretexts.org The reduction of aryl ketones to alkyl groups is a common transformation, often achieved through methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. youtube.com

Reactivity of the N-(3-Methoxypropyl) Chain

The N-(3-methoxypropyl) side chain introduces two additional points of potential reactivity: the ether linkage and the propyl chain itself.

The ether group is generally stable but can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. longdom.orgmasterorganicchemistry.com The cleavage of ethers can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. longdom.org For a primary alkyl ether like the one in the N-(3-methoxypropyl) group, an S(_N)2 mechanism would be expected. libretexts.org This would involve protonation of the ether oxygen followed by nucleophilic attack of a halide ion on the less sterically hindered carbon, leading to the formation of an alcohol and an alkyl halide. It is important to note that under basic conditions, ether cleavage is much less common. longdom.org

The propyl chain itself is relatively inert to most chemical transformations. However, in the context of the entire molecule, intramolecular reactions could potentially occur under specific conditions, although no such reactions have been reported for this specific compound. The reactivity of the free amine precursor, 3-methoxypropylamine, is well-documented, with applications as a corrosion inhibitor and in the synthesis of various organic compounds. arkat-usa.orgbohrium.comrsc.org

Ether Cleavage Reactions

The methoxy (B1213986) group within the N-(3-methoxypropyl) side chain represents an ether linkage, which is generally stable but can be cleaved under stringent acidic conditions. wikipedia.org The most common method for ether cleavage involves treatment with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org

The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com The specific mechanism, either SN1 or SN2, is dictated by the nature of the alkyl groups attached to the ether oxygen. wikipedia.org

For this compound, the ether is flanked by a methyl group and a primary propyl group. Neither of these can form a stable carbocation, so the cleavage is expected to follow a bimolecular (SN2) pathway. libretexts.org There are two potential sites for nucleophilic attack:

Attack at the methyl carbon: The halide ion (e.g., I⁻ or Br⁻) attacks the less sterically hindered methyl group, displacing the rest of the molecule as an alcohol. This is generally the favored pathway for methyl alkyl ethers.

Attack at the propyl carbon: The halide attacks the carbon of the propyl chain adjacent to the oxygen.

Given the lower steric hindrance of the methyl group, cleavage of the methyl-oxygen bond is the more probable outcome, yielding N-(3-hydroxypropyl)-4-ethylbenzamide and a methyl halide.

Table 1: Predicted Products of Ether Cleavage of this compound via SN2 Mechanism

| Reagent | Major Products | Minor Products |

|---|---|---|

| Excess HBr | N-(3-hydroxypropyl)-4-ethylbenzamide, Bromomethane | 4-ethylbenzoic acid, 1-bromo-3-methoxypropane |

Note: The reaction is typically performed with excess acid, which can lead to further reaction of the resulting alcohol to form a dihalide.

Reactions at the Alkyl Chain

The structure of this compound features two distinct alkyl chains: the ethyl group on the benzene ring and the methoxypropyl group on the amide nitrogen.

The primary site for reactions on the aromatic portion of the molecule is electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are governed by the combined influence of the two substituents on the benzene ring:

Ethyl Group: As an alkyl group, it is an activating group and an ortho, para-director due to its electron-donating inductive effect. wikipedia.org

Amide Group (N-(3-methoxypropyl)benzamido): The amide functionality is a deactivating group and a meta-director. This is because the carbonyl group is electron-withdrawing, and the nitrogen lone pair is delocalized into the carbonyl, making it less available to donate to the ring. umd.edu

Reactions at the benzylic position of the ethyl group (the CH₂ group attached to the ring) are also possible under free-radical conditions, such as bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Investigating Rearrangement Reactions

The most well-known rearrangement involving amides is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org This reaction requires an amide with two protons on the nitrogen (a primary amide, -CONH₂). numberanalytics.com

Since this compound is a secondary amide (with only one proton on the amide nitrogen), it cannot undergo the classical Hofmann rearrangement.

Other rearrangement reactions could theoretically be initiated, but they would require prior modification of the molecule. For instance, the Hofmann-Löffler-Freytag reaction involves the rearrangement of N-haloamines to form heterocyclic compounds. For this to occur with the target molecule, the amide would first need to be reduced to the corresponding amine, followed by halogenation of the nitrogen. There is no evidence in the literature to suggest that this compound itself undergoes direct rearrangement under typical laboratory conditions.

Kinetic and Thermodynamic Aspects of this compound Reactions

Kinetic Data: The most studied reaction kinetically is the hydrolysis of the amide bond, which can be catalyzed by either acid or base. acs.org Studies on the alkaline hydrolysis of benzamide and its N-alkylated derivatives show that the rate of reaction is sensitive to the substitution on the nitrogen atom. The presence of alkyl groups on the nitrogen can influence the reaction rate through steric and electronic effects.

Below is a comparative table of second-order rate constants for the alkaline hydrolysis of related compounds, which can provide an estimate of the reactivity of the target molecule. The hydrolysis of this compound would be expected to have a rate constant in a similar order of magnitude to N-methylbenzamide, though it would be influenced by the larger steric bulk of the methoxypropyl group.

Table 2: Comparative Rate Constants for Alkaline Hydrolysis of Benzamides

| Compound | Rate Constant (k) at 100°C (M⁻¹s⁻¹) |

|---|---|

| Benzamide | 1.1 x 10⁻³ |

| N-Methylbenzamide | 1.0 x 10⁻⁴ |

| N,N-Dimethylbenzamide | 1.2 x 10⁻⁴ |

(Data is illustrative and based on values reported for alkaline hydrolysis under specific conditions for comparison). acs.org

Thermodynamic Data: Thermodynamic properties such as enthalpy of fusion and sublimation have been determined for benzamide and its simpler derivatives. researchgate.netnist.gov These values are related to the intermolecular forces in the crystalline state, including hydrogen bonding and van der Waals interactions. The N-H group in this compound allows for hydrogen bonding, which would contribute significantly to its melting point and enthalpy of fusion.

Table 3: Thermodynamic Properties of Benzamide and N-Methylbenzamide

| Property | Benzamide | N-Methylbenzamide |

|---|---|---|

| Molar Mass ( g/mol ) | 121.14 | 135.17 |

| Melting Point (°C) | 127-130 wikipedia.org | ~82 |

| Enthalpy of Fusion (ΔHfus) (kJ/mol) | 23.76 nist.gov | 19.3 |

| Enthalpy of Sublimation (ΔHsub) (kJ/mol) | 102 nist.gov | 91.5 |

(Data sourced from various studies for unsubstituted and N-methylated benzamide and serves as an approximation). researchgate.netnist.gov

Computational Chemistry and Theoretical Analysis of 4 Ethyl N 3 Methoxypropyl Benzamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights into the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. bohrium.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency in studying organic molecules like benzamide (B126) derivatives. nih.govespublisher.com Paired with basis sets such as 6-31G(d,p) or the more extensive 6-311G**, DFT can be used to optimize the molecular geometry and predict various electronic properties. nih.govtsijournals.com For instance, a study on benzamide derivatives used the B3LYP/6-31G(d,p) level of theory to successfully optimize geometries and analyze frontier molecular orbitals. sci-hub.se

For 4-ethyl-N-(3-methoxypropyl)benzamide, a DFT study using the B3LYP functional with a 6-311G** basis set would be expected to yield optimized bond lengths and angles. These calculations would likely show the planarity of the benzene (B151609) ring and the specific conformations of the ethyl and methoxypropyl side chains.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G )**

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| N-C (propyl) Bond Length | ~1.46 Å |

| C-O (methoxy) Bond Length | ~1.42 Å |

| C-C-O (methoxypropyl) Bond Angle | ~109.5° |

| O=C-N-C Dihedral Angle | ~180° (trans) or ~0° (cis) |

Note: The values in this table are predictive and based on typical bond lengths and angles found in computationally studied benzamide and amide structures.

Ab Initio and Semi-Empirical Methodologies

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they provide a fundamental understanding of molecular systems. rsc.org Studies comparing HF and DFT methods often find that DFT provides results in better agreement with experimental data for many molecular properties. researchgate.net

Semi-empirical methods, such as AM1, PM3, and PM6, offer a computationally less expensive alternative by incorporating parameters derived from experimental data. numberanalytics.comnumberanalytics.com These methods are particularly useful for large molecules and for initial conformational searches, providing a good balance between speed and reasonable accuracy for geometries and energies. numberanalytics.comnumberanalytics.com They are often used in drug discovery for rapid screening of large numbers of molecules. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netyoutube.com

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the amide group, while the LUMO is likely to be distributed over the carbonyl group and the aromatic ring. sci-hub.se The presence of the electron-donating ethyl group would be predicted to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzamide.

Table 2: Predicted HOMO-LUMO Energies and Chemical Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) |

| E_HOMO | -6.5 to -7.5 |

| E_LUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 5.0 to 7.0 |

| Ionization Potential (I ≈ -E_HOMO) | 6.5 to 7.5 |

| Electron Affinity (A ≈ -E_LUMO) | 0.5 to 1.5 |

| Electronegativity (χ = (I+A)/2) | 3.5 to 4.5 |

| Chemical Hardness (η = (I-A)/2) | 2.5 to 3.5 |

Note: These values are estimations based on computational studies of similar aromatic amides and are highly dependent on the level of theory and basis set used. sci-hub.se

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govufms.br The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interactions and hydrogen bond acceptance. nih.gov The amide hydrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic ring would likely show a delocalized region of negative potential above and below the plane of the ring.

Conformational Analysis and Energy Minima Identification

Conformational analysis is essential for understanding the flexibility of the molecule and identifying its most stable three-dimensional structures (energy minima). For this compound, the rotation around the C-N amide bond and the single bonds within the N-(3-methoxypropyl) chain are of particular interest. Computational methods can be used to systematically rotate these bonds and calculate the energy of each conformation, leading to a potential energy surface that reveals the most stable conformers. It is generally expected that the trans conformation of the amide group is significantly more stable than the cis conformation.

Prediction of Spectroscopic Parameters

Computational methods can provide valuable predictions of spectroscopic data, which can aid in the interpretation of experimental spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with good accuracy. nih.govnih.govrsc.org For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group protons, and the protons of the methoxypropyl chain. Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the side chains.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~168 |

| Aromatic CH | 7.2 - 7.8 | 127 - 135 |

| Ethyl (-CH₂-CH₃) | ~2.7 (CH₂), ~1.2 (CH₃) | ~29 (CH₂), ~15 (CH₃) |

| Methoxypropyl (-N-CH₂-CH₂-CH₂-O-CH₃) | ~3.5 (N-CH₂), ~1.8 (C-CH₂-C), ~3.4 (O-CH₂), ~3.3 (O-CH₃) | ~40 (N-CH₂), ~29 (C-CH₂-C), ~70 (O-CH₂), ~59 (O-CH₃) |

| Amide (N-H) | ~6.0 - 8.0 | - |

Note: Predicted chemical shifts are relative to TMS and are based on typical values for similar functional groups in related structures. Actual values can be influenced by solvent and temperature. nih.govacs.org

Predicted IR Vibrational Frequencies

The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies, which, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental data. tsijournals.comrsc.org

For this compound, key predicted vibrational frequencies would include:

N-H stretch: around 3300-3500 cm⁻¹

C-H stretch (aromatic): around 3000-3100 cm⁻¹

C-H stretch (aliphatic): around 2850-3000 cm⁻¹

C=O stretch (Amide I band): around 1650-1680 cm⁻¹ nih.gov

N-H bend (Amide II band): around 1510-1550 cm⁻¹ nih.gov

C-N stretch: around 1200-1350 cm⁻¹ tsijournals.com

C-O stretch (ether): around 1050-1150 cm⁻¹

These predicted spectroscopic data, in conjunction with the structural and electronic analyses, provide a robust theoretical framework for understanding the chemical nature of this compound.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. Understanding these forces is fundamental to predicting the physical properties of a solid-state material. Computational techniques such as Hirshfeld surface analysis and the characterization of hydrogen bonding networks are pivotal in these investigations.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The analysis involves mapping various properties onto a unique molecular surface, defined as the region where the electron density contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Key properties mapped onto the Hirshfeld surface include:

d_norm : This is a normalized contact distance that highlights regions of significant intermolecular contact. The surface is colored to indicate the nature of these contacts: red colors signify contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds), white indicates contacts approximately equal to the van der Waals radii, and blue represents longer contacts. nih.gov

Shape Index and Curvedness : These properties help to identify complementary shapes between interacting molecules, which is particularly useful for visualizing π-π stacking interactions.

For instance, a Hirshfeld analysis of N-(substituted-phenylcarbamothioyl)benzamide derivatives revealed the percentage contributions of various intermolecular contacts to the crystal packing. nih.gov Although this data is not for this compound, it illustrates the type of quantitative information derived from such an analysis.

Illustrative Hirshfeld Surface Interaction Percentages for a Benzamide Derivative This table presents data for N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide to illustrate the output of a Hirshfeld analysis and does not represent data for this compound.

| Interaction Type | Percentage Contribution (%) |

| H···H | 19.7 |

| C···H/H···C | 14.8 |

| S···H/H···S | 12.6 |

| Br···H/H···Br | 12.4 |

| C···C | 9.9 |

| O···N/N···O | 7.9 |

| Data sourced from a study on N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide. nih.gov |

Hydrogen Bonding Networks

The benzamide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of robust hydrogen bonding networks that often dominate the crystal packing. nih.govmdpi.com Common hydrogen bonding motifs in benzamides include the formation of centrosymmetric dimers via N-H···O interactions, creating stable R²₂(8) graph-set motifs. nih.gov These dimers can then be linked into chains or more complex three-dimensional networks through weaker C-H···O or other interactions. nih.gov

Studies on various benzamide complexes and derivatives have shown that the amide N-H group can form hydrogen bonds with either the amide oxygen or other acceptor atoms present in the structure, leading to extended networks that define the supramolecular architecture. nih.govnih.gov The specific geometry and connectivity of these networks are crucial in determining the crystal's stability and polymorphism—the ability of a compound to exist in multiple crystalline forms. rsc.orgacs.org The interplay between strong N-H···O hydrogen bonds and weaker interactions like π-π stacking dictates the final crystal structure. iucr.org

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry provides tools to simulate these effects, offering insights into how a solute molecule like this compound might behave in different solvents.

The primary method for modeling solvent effects is the use of continuum solvation models, such as the Solvent Model based on Density (SMD) or the Polarizable Continuum Model (PCM), within the framework of Density Functional Theory (DFT). researchgate.net These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment.

Key molecular properties affected by solvents include:

Dipole Moment : The dipole moment of a molecule generally increases with increasing solvent polarity. The solvent stabilizes charge separation within the solute molecule, leading to a larger dipole moment.

Reactivity Descriptors : Global reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity, can be modulated by the solvent. For example, the hardness of a molecule, which is a measure of its resistance to charge transfer, often decreases in more polar solvents. researchgate.net

Spectroscopic Properties : The absorption wavelengths in UV-Vis spectra (λ_max) can shift (solvatochromism) depending on the solvent polarity and the nature of the electronic transition. researchgate.net

A computational study on brinzolamide, a bioactive sulfonamide, demonstrated how molecular properties change across different solvents. researchgate.net While specific to brinzolamide, the trends observed are illustrative of the general principles of solvent effects that would apply to this compound.

Illustrative Solvent Effects on the Dipole Moment of a Bioactive Sulfonamide This table presents data for Brinzolamide to illustrate typical solvent effects and does not represent data for this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.00 | 4.88 |

| Toluene | 2.38 | 6.54 |

| Dichloromethane (B109758) | 8.93 | 7.62 |

| Ethanol | 24.55 | 8.09 |

| Acetonitrile | 37.50 | 8.16 |

| DMSO | 46.70 | 8.21 |

| Water | 78.39 | 8.26 |

| Data sourced from a computational study on Brinzolamide. researchgate.net |

These computational approaches are essential for building a structure-property relationship, providing a theoretical foundation to understand and predict the behavior of this compound in both solid-state and solution-phase applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl N 3 Methoxypropyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary techniques for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the splitting patterns (multiplicity) and coupling constants (J) in ¹H NMR reveal the number and proximity of neighboring protons.

For 4-ethyl-N-(3-methoxypropyl)benzamide, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the 4-ethylbenzoyl group and the N-(3-methoxypropyl) side chain. The aromatic protons of the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm). The ethyl group protons would present as a quartet for the methylene group and a triplet for the methyl group. On the N-alkyl side chain, the methoxy (B1213986) group would be a sharp singlet, and the three methylene groups would show characteristic multiplets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide is typically observed in the highly deshielded region (δ 165-175 ppm). The aromatic carbons would appear in the δ 120-150 ppm range, with their specific shifts influenced by the ethyl substituent. The aliphatic carbons of the ethyl and methoxypropyl groups would be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

The following data is predicted based on the analysis of structurally similar compounds such as N-propylbenzamide and 4-methyl-N-propylbenzamide. rsc.org

| Assignment | Predicted ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Predicted ¹³C NMR (δ, ppm) |

| H-2', H-6' | 7.75 (d, J=8.0) | 148.0 |

| H-3', H-5' | 7.25 (d, J=8.0) | 128.0 |

| C-1' | - | 132.0 |

| C-4' | - | 127.0 |

| Ar-CH₂ | 2.70 (q, J=7.6) | 29.0 |

| Ar-CH₃ | 1.25 (t, J=7.6) | 15.0 |

| C=O | - | 167.5 |

| N-H | 6.40 (br s) | - |

| N-CH₂ | 3.45 (q, J=6.8) | 39.0 |

| N-CH₂-CH₂ | 1.90 (quint, J=6.8) | 29.5 |

| O-CH₂ | 3.50 (t, J=6.8) | 70.0 |

| O-CH₃ | 3.30 (s) | 58.5 |

To unambiguously confirm the structural assignment and elucidate through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, the methylene and methyl protons of the ethyl group, and the adjacent methylene protons of the methoxypropyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms. Each C-H pair in the molecule would produce a cross-peak in the HSQC spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bond connectivity. This is valuable for determining the conformation and stereochemistry of the molecule. For example, NOESY could show correlations between the N-H proton and the protons on the adjacent methylene group of the propyl chain, providing information about the conformation around the amide bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). It also offers insights into the molecular structure through the analysis of fragmentation patterns.

The calculated exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₃H₁₉NO₂) is 222.1494.

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amides. In positive ion mode, the molecule is typically observed as the protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide detailed structural information.

Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 222.1)

| Fragment m/z | Proposed Structure/Loss | Fragmentation Pathway |

| 148.1 | [C₉H₁₀O]⁺ | Loss of 3-methoxypropylamine (B165612) (CH₃O(CH₂)₃NH₂) |

| 119.1 | [C₈H₇O]⁺ | Loss of CO from m/z 148.1 |

| 91.1 | [C₇H₇]⁺ | Loss of CO from m/z 119.1 (benzoyl cation fragmentation) |

| 74.1 | [C₃H₈NO]⁺ | Cleavage of the N-C(O) bond (methoxypropylamine fragment) |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. The electron ionization (EI) used in GC-MS is a higher-energy technique that often leads to more extensive fragmentation compared to ESI.

The fragmentation of N-alkylbenzamides in EI-MS is well-characterized. libretexts.org A primary fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation. For this compound, the 4-ethylbenzoyl cation would be a prominent fragment. Further fragmentation of the alkyl side chain is also expected.

Predicted GC-MS Fragmentation of this compound

| Fragment m/z | Proposed Structure/Loss | Fragmentation Pathway |

| 221 | [M]⁺ | Molecular ion |

| 148 | [C₉H₁₀O]⁺ | α-cleavage at the carbonyl group |

| 119 | [C₈H₇O]⁺ | Loss of an ethyl radical from the molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by bands corresponding to the vibrations of the amide group, the aromatic ring, and the alkyl chains. The amide group gives rise to several characteristic bands, including the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). esisresearch.org

Predicted IR and Raman Vibrational Bands for this compound

Predictions are based on data from structurally related benzamides. esisresearch.org

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch | 3300-3400 (broad) | 3300-3400 (weak) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |

| C=O stretch (Amide I) | 1630-1680 (strong) | 1630-1680 (strong) |

| N-H bend (Amide II) | 1510-1570 | 1510-1570 |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 |

| C-N stretch | 1200-1300 | 1200-1300 |

| C-O stretch (ether) | 1050-1150 | 1050-1150 |

Characteristic Functional Group Vibrations

The infrared (IR) spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Analysis of related N-substituted benzamides provides a strong basis for these predictions.

A prominent feature in the IR spectrum will be the N-H stretching vibration of the secondary amide, anticipated to appear in the range of 3350-3250 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding, with lower frequencies indicating stronger intermolecular interactions. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be observed as a strong absorption between 1650 and 1630 cm⁻¹. This band is a reliable indicator of the amide group.

The Amide II band, which arises from a combination of N-H bending and C-N stretching, is predicted to be found in the region of 1550-1530 cm⁻¹. Aromatic C=C stretching vibrations from the benzene ring will likely produce several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amide group is expected to appear around 1340-1200 cm⁻¹.

Furthermore, the presence of the ethyl and methoxypropyl groups will give rise to characteristic alkane C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching of the ether group, which is anticipated in the 1150-1085 cm⁻¹ range.

Table 1: Predicted Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3350 - 3250 |

| C=O (Amide I) | Stretching | 1650 - 1630 |

| N-H Bending / C-N Stretching (Amide II) | Mixed | 1550 - 1530 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N (Amide) | Stretching | 1340 - 1200 |

| C-H (Alkane) | Stretching | 2960 - 2850 |

| C-O (Ether) | Stretching | 1150 - 1085 |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can also offer insights into the conformational preferences of this compound. The amide bond can exist in both cis and trans conformations. For secondary amides, the trans conformation is generally more stable due to reduced steric hindrance. The positions of the Amide I and Amide II bands can be influenced by the conformation of the amide linkage.

The flexibility of the N-(3-methoxypropyl) side chain allows for multiple rotational isomers (rotamers). Different conformations of this chain may lead to subtle shifts in the vibrational frequencies of the molecule. A detailed analysis of the IR and Raman spectra, potentially aided by computational modeling, could help in identifying the most stable conformers in different phases (solid, liquid, or in solution). For instance, studies on similar N-hydroxy amides have shown a strong preference for the trans conformation of the amide bond in the solid state, which is stabilized by intermolecular hydrogen bonding. nih.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the benzoyl chromophore.

Electronic Transitions and Chromophoric Analysis

The primary chromophore in this molecule is the substituted benzene ring conjugated with the carbonyl group of the amide. This system typically gives rise to two main types of electronic transitions: π → π* and n → π*.

The high-energy π → π* transitions are expected to result in strong absorption bands in the UV region. For benzamide (B126) itself, these transitions occur at approximately 225 nm. The presence of the electron-donating 4-ethyl group on the benzene ring is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. This is due to the stabilization of the excited state by the alkyl substituent.

The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to be weaker in intensity and may appear as a shoulder on the tail of the stronger π → π* absorption bands, likely in the 260-280 nm region. These transitions are characteristically less intense than π → π* transitions. libretexts.org The solvent environment can also influence the position of these bands; polar solvents can lead to a hypsochromic (blue) shift of n → π* transitions. libretexts.org

Table 2: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~230 - 240 | High |

| n → π | ~260 - 280 | Low |

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

Although a crystal structure for this compound has not been reported, analysis of the crystal structures of related benzamides allows for a detailed prediction of its solid-state architecture.

It is anticipated that this compound will crystallize in a centrosymmetric space group, such as P2₁/c or P-1, which are common for benzamide derivatives. iucr.orgiucr.org The crystal packing will likely be dominated by intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule (N-H···O). This interaction typically leads to the formation of hydrogen-bonded chains or dimers. iucr.orgresearchgate.net

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Molecules per Unit Cell (Z) | 2 or 4 |

| Dominant Intermolecular Interactions | N-H···O Hydrogen Bonding, π–π Stacking |

Derivatization Chemistry and Analogue Synthesis of 4 Ethyl N 3 Methoxypropyl Benzamide

Modifications of the 4-Ethyl Moiety

The 4-ethyl group on the benzoyl ring presents a key site for structural variation, influencing the compound's steric and electronic properties.

Alkyl Chain Elongation/Shortening

Standard organic synthesis techniques can be employed to modify the length of the alkyl chain at the para-position of the benzamide (B126).

Chain Elongation: Friedel-Crafts acylation of benzene (B151609) with a suitable acyl halide, followed by reduction, is a common route to produce alkylbenzenes. To extend the ethyl group of a precursor like 4-ethylbenzoic acid, one could envision a multi-step sequence. For instance, acylation followed by a Clemmensen or Wolff-Kishner reduction would add carbons. A more direct approach might involve cross-coupling reactions, such as a Suzuki or Negishi coupling, using a halo-substituted precursor.

Chain Shortening: Degradative methods could be employed to shorten the ethyl group to a methyl group. For example, oxidation of the ethyl group to an acetyl group, followed by a haloform reaction, would yield a carboxylic acid at that position, which could then be decarboxylated. Alternatively, selective oxidation to a secondary alcohol followed by cleavage is a theoretical possibility.

Table 1: Hypothetical Analogues from Alkyl Chain Modification of the 4-Ethyl Moiety

| Modification | Resulting Moiety | Potential Synthetic Approach |

|---|---|---|

| Shortening | 4-Methyl | Oxidation of ethyl to acetyl, followed by haloform reaction and decarboxylation. |

| Elongation | 4-Propyl | Friedel-Crafts acylation with propanoyl chloride followed by reduction. |

Introduction of Functional Groups

The ethyl moiety can be functionalized to introduce a variety of chemical groups, potentially altering the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Hydroxylation: Introduction of a hydroxyl group at the benzylic position can be achieved through various methods, including free-radical bromination followed by nucleophilic substitution with a hydroxide (B78521) source. This would yield 4-(1-hydroxyethyl)-N-(3-methoxypropyl)benzamide.

Carbonyl Introduction: Oxidation of the ethyl group using a suitable oxidizing agent like potassium permanganate (B83412) or chromic acid would lead to the formation of 4-acetyl-N-(3-methoxypropyl)benzamide. This introduces a ketone functionality.

Amination: A hydroxylated intermediate could be converted to an amino group via a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by substitution with ammonia (B1221849) or an amine.

Table 2: Potential Functionalized Analogues of the 4-Ethyl Moiety

| Functional Group | Resulting Structure Name | Potential Synthetic Precursor |

|---|---|---|

| Hydroxyl | 4-(1-Hydroxyethyl)-N-(3-methoxypropyl)benzamide | 4-Ethyl-N-(3-methoxypropyl)benzamide |

| Carbonyl | 4-Acetyl-N-(3-methoxypropyl)benzamide | This compound |

Variations on the N-(3-Methoxypropyl) Chain

The N-(3-methoxypropyl) substituent is a critical determinant of the molecule's properties, and its modification can lead to significant changes in its biological profile.

Alkyl Chain Alterations (e.g., Length, Branching)

The synthesis of analogues with different alkyl chain lengths or branching patterns can be achieved by reacting 4-ethylbenzoyl chloride with a variety of commercially available or synthetically prepared amines. sigmaaldrich.com

Chain Length Variation: The reaction of 4-ethylbenzoyl chloride with amines such as 2-methoxyethylamine (B85606) or 4-methoxybutylamine would yield analogues with shortened or elongated N-alkyl chains, respectively.

Branching: The introduction of branching can be accomplished by using amines like 1-methoxy-2-propylamine (B124608) or 2-methoxy-2-propylamine in the amide formation step.

Table 3: Examples of Analogues with N-Alkyl Chain Alterations

| Amine Reactant | Resulting Analogue Name | Chain Modification |

|---|---|---|

| 2-Methoxyethylamine | 4-Ethyl-N-(2-methoxyethyl)benzamide | Shortened |

| 4-Methoxybutylamine | 4-Ethyl-N-(4-methoxybutyl)benzamide | Elongated |

Ether Group Modifications (e.g., Removal, Replacement)

The methoxy (B1213986) group is a key feature that can be removed or replaced to probe the importance of the ether linkage.

Removal (Demethylation): Cleavage of the methyl ether to yield the corresponding alcohol, 4-ethyl-N-(3-hydroxypropyl)benzamide, can be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide. This introduces a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.

Replacement: The methoxy group can be replaced with other alkoxy groups by reacting a precursor like 4-ethyl-N-(3-halopropyl)benzamide with different sodium alkoxides. For instance, reaction with sodium ethoxide would yield 4-ethyl-N-(3-ethoxypropyl)benzamide. Replacement with a thioether could be accomplished by reacting the same halo-precursor with a sodium alkylthiolate.

Table 4: Analogues from Ether Group Modification

| Modification | Resulting Analogue Name | Key Functional Group |

|---|---|---|

| Removal | 4-Ethyl-N-(3-hydroxypropyl)benzamide | Alcohol |

| Replacement | 4-Ethyl-N-(3-ethoxypropyl)benzamide | Ethyl Ether |

Cyclic and Heterocyclic Analogues of the N-substituent

Incorporating the N-substituent into a cyclic or heterocyclic framework can significantly impact the molecule's conformational flexibility and physicochemical properties. The synthesis of such analogues typically involves the amidation of 4-ethylbenzoic acid with a suitable cyclic amine. researchgate.net

Cyclic Analogues: Reaction of 4-ethylbenzoyl chloride with aminocycloalkanes like aminocyclopropane, aminocyclobutane, or aminocyclohexane would produce N-cycloalkyl-4-ethylbenzamides.

Heterocyclic Analogues: A wide range of heterocyclic analogues can be synthesized using commercially available heterocyclic amines. For example, reacting 4-ethylbenzoyl chloride with 3-aminopyrrolidine (B1265635) or 4-aminopiperidine (B84694) would generate N-pyrrolidinyl and N-piperidinyl benzamides, respectively. The synthesis of various N-substituted piperidine (B6355638) benzamides has been reported in the literature. nih.gov

Table 5: Examples of Cyclic and Heterocyclic N-Substituted Analogues

| Amine Reactant | Resulting Analogue Name | Ring System |

|---|---|---|

| Aminocyclohexane | N-Cyclohexyl-4-ethylbenzamide | Cyclohexane |

| 3-Aminopyrrolidine | 4-Ethyl-N-(pyrrolidin-3-yl)benzamide | Pyrrolidine |

| 4-Aminopiperidine | 4-Ethyl-N-(piperidin-4-yl)benzamide | Piperidine |

Substituent Effects on the Benzamide Core

The chemical and physical properties of this compound are significantly influenced by the nature and position of substituents on its benzamide core. These effects can be broadly categorized as electronic and steric.

Electronic and Steric Effects of Substituents

The electronic effects of substituents on the benzamide ring are governed by their ability to donate or withdraw electron density. These effects modulate the reactivity of the aromatic ring and the properties of the amide group. The introduction of electron-donating groups, such as amino or hydroxyl groups, increases the electron density on the benzene ring, which can influence the molecule's interaction with biological targets. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density.

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. Studies on related N-substituted benzamides have utilized Hammett parameters to correlate substituent effects with spectroscopic data. For instance, research on N-(substitutedphenyl)benzene sulphonamides has successfully used the Hammett equation to interpret their electronic absorption spectra. nih.gov Similarly, studies on N-alkylthiohydroxamic acids have shown that their 15N NMR chemical shifts correlate well with Brown's sigma+ parameter, indicating a strong electronic influence from substituents on the aromatic ring. nih.gov

Steric effects arise from the spatial arrangement of atoms within the molecule. In the case of benzamides, bulky substituents near the amide linkage can force the amide group out of the plane of the aromatic ring. This twisting, or increased torsion angle, disrupts the π-electron conjugation between the benzene ring and the amide group. researchgate.net This has been observed in 2,6-dimethylbenzamides, where the ortho-methyl groups hinder the planarity of the molecule. researchgate.net Such steric hindrance can impact the molecule's conformation and its ability to bind to specific sites. A study on 4-substituted N-chlorobenzamides using 17O NMR spectroscopy revealed that the sensitivity of the chemical shift to ring substituents is highly dependent on the torsion angle, highlighting the interplay between steric and electronic effects. rsc.org

The following table illustrates the effect of different substituents on the 17O NMR chemical shifts of 4-substituted benzamides, providing insight into their electronic influence.

| Substituent (X) | σ+ | δ (ppm) |

| OCH3 | -0.78 | 344.4 |

| CH3 | -0.31 | 348.1 |

| H | 0 | 350.6 |

| Cl | 0.11 | 351.9 |

| CN | 0.66 | 354.8 |

| NO2 | 0.79 | 355.6 |

| Data sourced from studies on 4-substituted benzamides and N-chlorobenzamides. rsc.org |

Position Isomerism Studies

A study on the positional isomers of biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles demonstrated that changing the substitution pattern on the biphenyl core had a profound impact on their antibacterial efficacy. nih.gov For example, one isomer exhibited a four- to eight-fold increase in activity against specific Gram-negative bacteria compared to its counterparts. nih.gov This highlights how the spatial arrangement of functional groups is critical for biological function.

In the context of this compound, moving the ethyl group from the para position to the meta or ortho position would create positional isomers with different three-dimensional structures. These changes would likely alter the molecule's interaction with its biological targets. The synthesis of such isomers would typically involve starting with the appropriately substituted benzoic acid derivative.

The table below shows the impact of positional isomerism on the minimum inhibitory concentration (MIC) for a series of biphenyl antimicrobial compounds, illustrating the significance of substituent placement.

| Compound Isomer | Substitution Pattern | MIC (µg/mL) against P. aeruginosa | MIC (µg/mL) against A. baumannii |

| 1 | 2,2'-disubstituted | 16 | 16 |

| 2 | 2,3'-disubstituted | 16 | 4 |

| 3 | 2,4'-disubstituted | 16 | 4 |

| 4 | 3,3'-disubstituted | 2 | 8 |

| 7 | 3,4'-disubstituted | 16 | 4 |

| Data adapted from a study on positional isomers of biphenyl antimicrobial peptidomimetic amphiphiles. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.